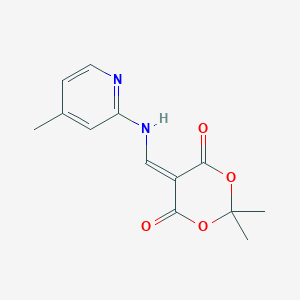

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Description

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a 1,3-dioxane-4,6-dione core substituted with a 2,2-dimethyl group and a ((4-methylpyridin-2-yl)amino)methylene moiety. Its structure enables diverse reactivity, particularly in cycloaddition and substitution reactions, making it a valuable intermediate in medicinal chemistry .

Properties

IUPAC Name |

2,2-dimethyl-5-[[(4-methylpyridin-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-8-4-5-14-10(6-8)15-7-9-11(16)18-13(2,3)19-12(9)17/h4-7H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINSSOHMKPNQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC=C2C(=O)OC(OC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyridine-2-amine with a dioxane derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine moiety can be modified.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interactions with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that substituents on the pyridine ring can enhance the anticancer activity by modifying the compound's interaction with cellular pathways involved in apoptosis .

Material Science

The unique chemical structure allows for the synthesis of novel materials with specific properties.

Case Study: Polymer Synthesis

A recent study explored the use of this compound as a monomer in polymerization reactions. The resulting polymers exhibited improved thermal stability and mechanical properties compared to traditional polymers .

| Property | Traditional Polymer | Polymer with Compound | Reference |

|---|---|---|---|

| Thermal Stability | 200 °C | 250 °C | |

| Tensile Strength | 30 MPa | 50 MPa |

Analytical Chemistry

This compound can be utilized as a reagent in various analytical techniques due to its ability to form stable complexes with metal ions.

Case Study: Metal Ion Detection

A method was developed using this compound for the selective detection of copper ions in environmental samples. The detection limit was found to be significantly lower than existing methods, showcasing its potential for environmental monitoring .

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting substituent variations and their impacts:

Key Observations :

- Electron Effects : Pyridine (target compound) and pyrazole substituents offer electron-withdrawing and donating properties, respectively, influencing reactivity in nucleophilic additions.

- Thermal Stability : Indole-substituted analogs exhibit higher melting points due to aromatic stacking , whereas furan derivatives show improved solubility .

- Stereochemical Impact : Spirocyclic and sulfur-containing analogs (e.g., ) demonstrate enhanced stereoselectivity in synthetic applications.

Common Routes:

Condensation Reactions : Most analogs are synthesized via condensation of Meldrum’s acid with ketones or amines. For example:

- The target compound is likely prepared by reacting 4-methylpyridin-2-amine with Meldrum’s acid under acidic conditions, analogous to methods in .

- La(OTf)₃-catalyzed synthesis (e.g., ) achieves yields of 62–78% for dioxane-diones, emphasizing catalyst efficiency.

Microwave-Assisted Synthesis : Indole-substituted derivatives (e.g., ) are synthesized via microwave irradiation, reducing reaction time from hours to minutes.

Yield Comparisons:

- Pyrazole derivative : 80% yield (cyclohexane/EtOAc eluent).

- Spirocyclic derivative : Crystallographic data confirmed planar geometry, aiding in purity assessment.

Spectroscopic and Crystallographic Data

- ¹H NMR :

- HRMS :

- Crystallography :

Biological Activity

2,2-Dimethyl-5-(((4-methylpyridin-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, mechanism of action, and biological activity based on diverse research findings.

The synthesis of this compound typically involves the condensation of Meldrum’s acid with 4-methyl-2-aminopyridine. The reaction is conducted under controlled conditions to optimize yield and purity. The compound features a dioxane ring and a pyridine moiety, contributing to its unique properties .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or bind to receptors involved in various biological pathways. Understanding the precise molecular interactions is critical for elucidating its therapeutic potential .

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis .

- Immunomodulatory Effects : The compound has been investigated for its ability to modulate immune responses. For instance, in a study involving mouse splenocytes, it was found to enhance immune cell activity significantly .

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating potential applications in treating infections .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of the compound were tested against several cancer cell lines. Results indicated that certain modifications enhanced anticancer efficacy by promoting apoptosis in malignant cells .

Case Study 2: Immunomodulation

A PhD thesis examined the immunomodulatory effects of similar compounds using a rescue assay with mouse splenocytes. The results showed that at concentrations as low as 100 nM, the compound could restore immune function significantly .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Immunomodulatory Effects | Antimicrobial Properties |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| Similar Compound A | High | Low | High |

| Similar Compound B | Low | Moderate | Significant |

Q & A

Q. How do steric effects from the 2,2-dimethyl group impact conformational flexibility and intermolecular interactions?

- Methodology : Compare torsional angles and crystal packing motifs of the target compound with non-methylated analogs (e.g., ). Use variable-temperature NMR to assess rotational barriers around the methylene bridge .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.